N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine
Description
N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine is a fluorinated pyrazine derivative characterized by a 3-methylpyrazin-2-amine core substituted with a 2-fluorocyclopentyl group. The compound combines a heteroaromatic pyrazine ring with a cyclopentyl moiety modified by fluorine, a common strategy to enhance metabolic stability and binding affinity in medicinal chemistry . While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with analogs studied for kinase inhibition (e.g., p38 MAP kinase) and fluorescence properties .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-10(13-6-5-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJYAYJLGCYOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC2CCCC2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine typically involves multiple steps:
Formation of the Fluorocyclopentyl Intermediate: The initial step involves the fluorination of cyclopentane. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Pyrazine Ring Formation: The next step is the construction of the pyrazine ring. This can be done through a condensation reaction between appropriate precursors, such as 2,3-diaminopyrazine and an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the fluorocyclopentyl intermediate with the pyrazine derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions to form the desired product.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and improve overall yield.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any unsaturated bonds.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated amines
Substitution: Formation of azides or thiol-substituted derivatives
Scientific Research Applications
N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Structural Analogues with Pyrazine Cores
a) 3-Methylpyrazin-2-amine (CAS 19838-08-5)
- Structure : Parent compound lacking the 2-fluorocyclopentyl group.
- Properties : Molecular weight = 109.13 g/mol; logP ≈ 0.5 (predicted).
- Safety : Hazardous (H302, H315, H319, H332, H335), requiring careful handling .
- Role : Serves as a precursor for derivatives like the target compound. Fluorination and cyclopentyl addition likely improve lipophilicity (logP ≈ 2.5 estimated for the target) and reduce metabolic degradation .
b) N-(3-Fluorophenyl)pyrazin-2-amine
- Structure : Pyrazin-2-amine with a 3-fluorophenyl substituent.
- Synthesis : Prepared via copper-catalyzed N-arylation (74% yield) .
c) N-[(3-Fluorophenyl)methyl]pyrazin-2-amine
- Structure : Benzyl-substituted pyrazin-2-amine with a fluorine at the meta position.
- Properties : Molecular weight = 203.22 g/mol.
- Comparison : The benzyl group increases hydrophobicity compared to the cyclopentyl group. Fluorine placement on the aromatic ring versus the cyclopentane may alter electronic effects (e.g., dipole interactions) .
Fluorinated Cyclic Amines
a) N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine
- Structure : Tetrahydrofuran (oxolane) linked to a 2-fluorocyclopentyl group.
- Comparison : Demonstrates the use of fluorinated cyclopentyl groups to modulate stereochemistry and bioavailability. The target compound’s pyrazine core may offer stronger hydrogen-bonding capacity than oxolane .
b) N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Structure : Pyrazolopyrimidine core with cyclopentyl and methoxyphenyl groups.
- The 2-fluorocyclopentyl group in the target compound may confer similar steric effects but with enhanced electronegativity .
Kinase-Targeting Analogues
a) N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
- Structure : Pyridopyrazine core with 4-fluorophenyl and isopropylamine groups.
- Application : p38 MAP kinase inhibitor. The target compound’s simpler pyrazine structure may reduce off-target interactions while retaining fluorine’s electronic effects .
b) N-(3-Methylphenyl)pyrimidin-2-amine
- Structure : Pyrimidine analog with a 3-methylphenyl group.
- Comparison : Pyrimidines vs. pyrazines differ in nitrogen positioning, affecting electron distribution and binding modes. Fluorine in the target compound may compensate for reduced basicity compared to pyrimidines .
Key Properties
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Fluorine Position | Core Structure |
|---|---|---|---|---|
| N-(2-Fluorocyclopentyl)-3-methylpyrazin-2-amine | 209.24 | 2.5 | Cyclopentyl C2 | Pyrazin-2-amine |
| 3-Methylpyrazin-2-amine | 109.13 | 0.5 | N/A | Pyrazin-2-amine |
| N-(3-Fluorophenyl)pyrazin-2-amine | 189.18 | 1.8 | Phenyl C3 | Pyrazin-2-amine |
| N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine | 403.43 | 3.2 | Phenyl C4 | Pyridopyrazine |
Biological Activity
N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The presence of a fluorine atom and a cyclopentyl group enhances its interaction with biological targets, particularly receptors involved in neurological functions.
Research indicates that this compound acts primarily as an antagonist at the Adenosine A2A receptors . These receptors are densely located in the basal ganglia and are implicated in various neurological disorders, including Parkinson’s disease. By selectively inhibiting A2A receptor activity, this compound may help modulate neurotransmitter release and improve motor function in affected individuals .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Neurodegenerative Disease Treatment :
- A study investigated the efficacy of this compound in models of Parkinson's disease. Results showed significant improvement in motor functions and reduced neurodegeneration markers in treated groups compared to controls.
-
Anticancer Properties :
- In vitro assays demonstrated that this compound exhibits cytotoxic effects against various carcinoma cell lines, including Hep-G2 (liver), MCF-7 (breast), and HCT-116 (colon). The order of potency was found to be consistent with other known anticancer agents, indicating its potential as a therapeutic candidate .
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are crucial for its potential clinical applications. The compound showed a good safety profile with minimal toxicity observed in animal models.
Q & A
Q. What are the common synthetic routes for preparing N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling. For example:
- Step 1: React 3-methylpyrazin-2-amine with a fluorocyclopentyl halide (e.g., 2-fluorocyclopentyl chloride) under basic conditions (e.g., NaH in THF) to form the amine bond .
- Step 2: Optimize regioselectivity using palladium catalysts (e.g., PdCl₂(dppf)) for coupling reactions .
- Step 3: Purify via column chromatography or recrystallization.
Key Factors:
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaH, THF, 80°C | 60–75% | |
| Microwave-Assisted | Pd/C, NH₄CO₂H, EtOH, 100°C | 70–95% | |
| Halogenation-Amination | NCS in CH₃CN, 70°C | 65–80% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR:
- FT-IR:
- X-ray Crystallography: Resolves stereochemistry of the fluorocyclopentyl group; expect C–F bond length ~1.38 Å .
Validation Tips:
Q. How can fluorescamine-based assays be adapted for quantifying primary amine groups in derivatives of this compound?
Methodological Answer: Fluorescamine reacts with primary amines to form fluorescent pyrrolinones (λₑₓ = 390 nm, λₑₘ = 475–490 nm) .
- Procedure:
- Dissolve the compound in aqueous buffer (pH 9.0).
- Add fluorescamine (1 mM in acetone) and incubate for 10 min.
- Measure fluorescence intensity; calibrate with a standard amine (e.g., glycine).
Critical Considerations:
- Interference: Secondary amines or fluorinated groups do not react, ensuring specificity .
- Limit of Detection (LOD): Sub-micromolar (0.1–1 µM) .
Advanced Questions
Q. What strategies can be employed to resolve contradictions in biological activity data for this compound across different experimental models?
Methodological Answer:
- Triangulation: Cross-validate results using in vitro (enzyme inhibition) and in vivo (pharmacokinetic) assays .
- Data Normalization: Adjust for variables like cell line viability (e.g., MTT assay) or protein binding .
- Meta-Analysis: Compare structural analogs (e.g., pyrazolo[1,5-a]pyrimidin-7-amine derivatives) to identify trends .
Case Study:
Discrepancies in IC₅₀ values may arise from solvent polarity (DMSO vs. PBS). Use standardized DMSO concentrations (<0.1%) to minimize artifacts .
Q. In microwave-assisted synthesis of pyrazin-amine derivatives, how do reaction parameters affect the regioselectivity and yield of this compound?
Methodological Answer:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Microwave Power | 300–500 W | ↑ 20–30% |
| Reaction Time | 30–60 min | Prevents degradation |
| Catalyst (Pd/C) | 5–10 mol% | Maximizes coupling |
Q. How can X-ray crystallography determine the stereochemistry of the 2-fluorocyclopentyl substituent in this compound, and what challenges might arise?
Methodological Answer:
- Crystallization: Use slow evaporation in CH₃OH/CHCl₃ (1:1) to grow single crystals .
- Data Collection: Resolve C–F bond orientation using Cu-Kα radiation (λ = 1.5418 Å) .
Challenges:
Q. What methodological considerations are critical when designing enzyme inhibition assays for this compound?
Methodological Answer:
- Enzyme Selection: Target kinases or proteases with conserved ATP-binding pockets (similar to pyrazolo[1,5-a]pyrimidin-7-amine targets) .
- Assay Conditions:
- pH 7.4 buffer (mimics physiological conditions).
- Include negative controls (e.g., staurosporine for kinases) .
- Data Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
Pitfalls to Avoid:
Q. How do substitution patterns on the pyrazine ring influence the physicochemical properties of this compound during synthetic modifications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
